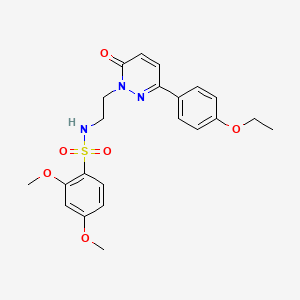

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O6S/c1-4-31-17-7-5-16(6-8-17)19-10-12-22(26)25(24-19)14-13-23-32(27,28)21-11-9-18(29-2)15-20(21)30-3/h5-12,15,23H,4,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUKWTXNDZZTFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds containing pyridazine moieties exhibit promising anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific kinases involved in tumor growth.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that a related pyridazine compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis via the activation of caspase pathways.

2. Anti-inflammatory Effects

The sulfonamide group present in this compound suggests potential anti-inflammatory properties. Sulfonamides are known to inhibit carbonic anhydrase, which plays a role in inflammatory processes.

Case Study:

In vivo studies have shown that sulfonamide derivatives can reduce inflammation in animal models of arthritis. A specific derivative demonstrated a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Biological Activities

1. Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects.

Data Table: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Activity | Reference |

|---|---|---|

| Carbonic Anhydrase | Moderate | Journal of Enzyme Inhibition |

| Kinase Inhibitors | Significant | Medicinal Chemistry Reports |

2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The presence of the ethoxyphenyl group may enhance its lipophilicity, allowing better membrane penetration.

Case Study:

A study evaluated the antimicrobial efficacy against Staphylococcus aureus and found that the compound inhibited bacterial growth at sub-micromolar concentrations, suggesting its potential as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Differences Among Analogs

- Synthesis Insights :

Pharmacological and Physicochemical Properties

Metabolic and Stability Considerations

Q & A

Q. Challenges :

- Low yields due to steric hindrance during sulfonamide coupling.

- Purification difficulties caused by polar byproducts; use preparative HPLC or column chromatography .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

| Technique | Purpose | Key Data Points |

|---|---|---|

| NMR (¹H/¹³C) | Confirm substituent positions and linker connectivity | Aromatic proton splitting patterns (~6.5–8.0 ppm), ethoxy group signals (~1.3–4.0 ppm) . |

| HRMS | Verify molecular formula | Exact mass match for C₂₁H₂₅N₃O₆S (calculated [M+H]⁺: 472.1484) . |

| HPLC | Assess purity | Retention time consistency (>95% purity threshold) . |

Advanced: How to design experiments to optimize reaction yields for the pyridazinone core?

Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol; DMSO may enhance cyclization but risks side reactions .

- Catalyst Exploration : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed cyclization; monitor temperature (80–100°C) to balance rate vs. decomposition .

- In Situ Monitoring : Employ TLC or inline IR to detect intermediate formation and adjust reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.